

# A Comparative Guide to Denagliptin's Efficacy in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Analysis of **Denagliptin** (Evogliptin/DA-1229) in Comparison to Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This guide provides a comprehensive comparison of the reproducibility and efficacy of **denagliptin**'s effects on glycemic control in patients with type 2 diabetes. Drawing upon data from Phase I, II, and III clinical trials, as well as meta-analyses, this document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of **denagliptin** in relation to other established DPP-4 inhibitors such as sitagliptin, linagliptin, and vildagliptin.

### **Comparative Efficacy in Glycemic Control**

The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce glycated hemoglobin (HbA1c) levels, a key indicator of long-term glycemic control. Clinical trial data for **denagliptin** (also known as evogliptin or DA-1229) demonstrates a consistent and reproducible effect on HbA1c reduction.

A Phase II clinical trial of DA-1229 showed that after 12 weeks of treatment, doses of 2.5 mg, 5 mg, and 10 mg resulted in placebo-subtracted HbA1c reductions of -0.47%, -0.57%, and -0.53%, respectively.[1][2] A subsequent Phase III study (the EVERGREEN study) comparing evogliptin 5 mg to linagliptin 5 mg over 12 weeks found a mean HbA1c change of -0.85% for evogliptin.[3] In a 24-week extension of this study, the HbA1c reduction with evogliptin was maintained at 0.94%.[3][4] Furthermore, a 52-week study of evogliptin as an add-on therapy to







dapagliflozin and metformin showed a significant least square mean difference in HbA1c reduction of -0.55% compared to placebo.

These findings are supported by a meta-analysis of five randomized controlled trials which concluded that evogliptin was non-inferior to sitagliptin and linagliptin in reducing HbA1c levels. The mean difference in HbA1c reduction between evogliptin and the comparator DPP-4 inhibitors was not statistically significant. Head-to-head trials of other DPP-4 inhibitors, such as sitagliptin and saxagliptin, have also shown similar modest HbA1c reductions.

The consistency of these results across multiple studies, including different phases of clinical trials and a meta-analysis, suggests a reproducible effect of **denagliptin** on glycemic control.

#### **Data on Glycemic Control Parameters**



| Drug                     | Dosage               | Study<br>Duration | Baseline<br>HbA1c<br>(%) | Mean<br>Change<br>in HbA1c<br>(%) | Placebo-<br>Subtracte<br>d Change<br>in HbA1c<br>(%) | Change<br>in Fasting<br>Plasma<br>Glucose<br>(FPG) |
|--------------------------|----------------------|-------------------|--------------------------|-----------------------------------|------------------------------------------------------|----------------------------------------------------|
| Denagliptin<br>(DA-1229) | 2.5 mg               | 12 weeks          | 7.6                      | -0.56                             | -0.47                                                | Significant<br>decrease<br>vs. placebo             |
| 5 mg                     | 12 weeks             | 7.6               | -0.66                    | -0.57                             | Significant<br>decrease<br>vs. placebo               |                                                    |
| 10 mg                    | 12 weeks             | 7.6               | -0.61                    | -0.53                             | Significant<br>decrease<br>vs. placebo               |                                                    |
| Evogliptin               | 5 mg                 | 12 weeks          | ~7.8                     | -0.85                             | N/A (active comparator )                             | Significant<br>decrease                            |
| 5 mg                     | 24 weeks             | ~7.8              | -0.94                    | N/A (active<br>comparator<br>)    | Significant<br>decrease                              |                                                    |
| 5 mg (add-<br>on)        | 52 weeks             | ~8.0              | -0.59                    | -0.55                             | Significant decrease                                 |                                                    |
| Sitagliptin              | 100 mg               | 24 weeks          | ~7.5                     | -0.65                             | N/A (active comparator )                             | Not<br>reported in<br>this study                   |
| Linagliptin              | 5 mg                 | 12 weeks          | ~7.8                     | -0.75                             | N/A (active comparator )                             | Significant<br>decrease                            |
| Vildagliptin             | 50 mg<br>twice daily | 12 weeks          | Not<br>specified         | -1.3                              | N/A (active<br>comparator<br>)                       | -2.4<br>mmol/L                                     |



Note: Data is compiled from multiple sources and study designs may vary.

### **Experimental Protocols**

To ensure transparency and facilitate the replication of findings, detailed methodologies from key clinical trials are provided below.

#### Phase II Study of Denagliptin (DA-1229)

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Patient Population: 158 patients with type 2 diabetes inadequately controlled with diet and exercise. Key inclusion criteria included a baseline HbA1c between 7.0% and 10.0%.
- Intervention: Patients were randomized to receive placebo, or DA-1229 at doses of 2.5 mg, 5 mg, or 10 mg once daily.
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 12.
- Secondary Efficacy Endpoints: Changes from baseline in fasting plasma glucose (FPG), and
  2-hour post-oral glucose tolerance test (OGTT) glucose levels.
- Methodology for Glycemic Assessment: HbA1c was measured using high-performance liquid chromatography (HPLC). FPG was measured from venous blood samples after an overnight fast. A standard 75g OGTT was performed at baseline and at week 12.

#### Phase III Study of Evogliptin (EVERGREEN)

- Study Design: A 12-week, multicenter, randomized, double-blind, active-controlled study with a 12-week open-label extension.
- Patient Population: 207 patients with type 2 diabetes and HbA1c levels of 7.0%-10.0%.
- Intervention: Patients were randomized to receive evogliptin 5 mg or linagliptin 5 mg daily for
  12 weeks. In the extension, both groups received evogliptin 5 mg daily.
- Primary Efficacy Endpoint: Change from baseline HbA1c at week 12.



 Secondary Efficacy Endpoint: Change in the mean amplitude of glycaemic excursion (MAGE) assessed by continuous glucose monitoring.

#### **Head-to-Head Comparison of Evogliptin and Sitagliptin**

- Study Design: A 24-week, multicenter, randomized, double-blind, double-dummy, activecontrolled study.
- Patient Population: 222 adult patients with type 2 diabetes with inadequate glycemic control on metformin alone (HbA1c 6.5% to 11%).
- Intervention: Patients were randomized to receive add-on evogliptin 5 mg or sitagliptin 100 mg once daily.
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24. Non-inferiority was the primary objective.

## **Mechanism of Action and Signaling Pathway**

DPP-4 inhibitors, including **denagliptin**, exert their therapeutic effect by enhancing the incretin system. They inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP.

Elevated GLP-1 levels then bind to the GLP-1 receptor (GLP-1R) on pancreatic  $\beta$ -cells, initiating a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion. This signaling pathway is primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. journals.physiology.org [journals.physiology.org]



- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 3. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efficacy-and-safety-of-evogliptin-add-on-therapy-to-dapagliflozin-metformin-combinations-in-patients-with-poorly-controlled-type-2-diabetes-mellitus-a-24-week-multicenter-randomized-placebo-controlled-parallel-design-phase-3-trial-with-a-28-week-extension Ask this paper | Bohrium [bohrium.com]
- To cite this document: BenchChem. [A Comparative Guide to Denagliptin's Efficacy in Glycemic Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243202#reproducibility-of-denagliptin-s-effects-on-glycemic-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com